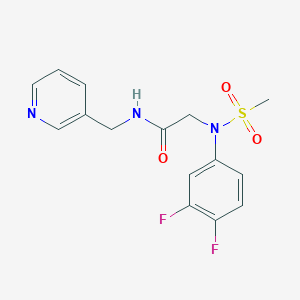

![molecular formula C19H27N3O B5528421 6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B5528421.png)

6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves chemical modifications of pyridine derivatives and condensation reactions. Shiozawa et al. (1984) described the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine through chemical modification and condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). Additionally, Ghandi et al. (2020) reported on the synthesis of novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives via condensation, which was confirmed through analytical data and X-ray crystallography analysis (Ghandi et al., 2020).

Molecular Structure Analysis

The molecular structure of related naphthyridine compounds has been elucidated through X-ray diffraction, revealing planar naphthyridine ring systems and specific intramolecular interactions. Thirumurugan et al. (1999) provided detailed analysis of intramolecular N—H⋯π(phenyl) and intermolecular C—H⋯π(phenyl) interactions within the naphthyridine structure (Thirumurugan et al., 1999).

Chemical Reactions and Properties

The chemical reactions of naphthyridine derivatives often involve cyclobutene ring-opening, cyclizations, and functionalization steps to introduce various substituents and achieve desired properties. Mailyan et al. (2012) discussed the synthesis of CF3-substituted tetrahydro-1,7-naphthyridines through cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes (Mailyan et al., 2012).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as crystallinity, molecular conformation, and intermolecular interactions, are crucial for understanding their behavior in various conditions. The detailed structural analysis by Thirumurugan et al. (1999) sheds light on the physical characteristics of these compounds, providing a foundation for further exploration of their applications.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including their reactivity and stability, are influenced by their molecular structure and the presence of substituents. Research into these aspects is essential for developing new compounds with targeted functionalities. The work by Zhou et al. (2007) on cobalt-catalyzed [2 + 2 + 2] cyclizations to synthesize tetrahydro-1,6-naphthyridines highlights the chemical versatility and potential of these compounds (Zhou et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

(1-cyclopentylpiperidin-3-yl)-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c23-19(22-12-9-18-15(13-22)5-3-10-20-18)16-6-4-11-21(14-16)17-7-1-2-8-17/h3,5,10,16-17H,1-2,4,6-9,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLAPVUYOUNLKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)C(=O)N3CCC4=C(C3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(1-Cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)

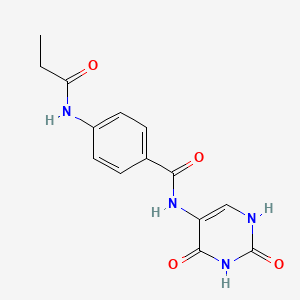

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)

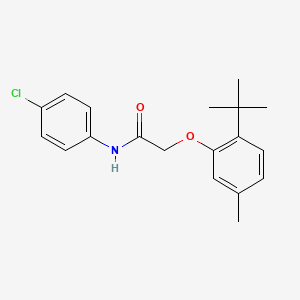

![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)

![4-[(diethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5528386.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)

![methyl 2-{[(ethylamino)carbonyl]amino}benzoate](/img/structure/B5528406.png)

![(3aR*,6S*)-2-cycloheptyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5528414.png)

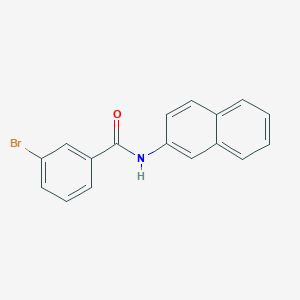

![2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5528424.png)

![N-(2-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5528430.png)